Product packaging for 4-(2-Aminoethyl)benzonitrile(Cat. No.:CAS No. 132224-93-2)

4-(2-Aminoethyl)benzonitrile

Cat. No.: B142340
CAS No.: 132224-93-2
M. Wt: 146.19 g/mol
InChI Key: XRTGJOLODNFUSG-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Benzonitriles and Phenethylamines

Functionalized benzonitriles are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The nitrile group, with its distinct electronic properties and metabolic stability, is a key functional group in numerous pharmaceutical agents. researchgate.net Its incorporation into molecules can enhance binding affinity to biological targets and improve pharmacokinetic profiles. researchgate.net Benzonitrile (B105546) derivatives are versatile precursors in organic synthesis, readily undergoing transformations to form amides, amines, and other functional groups. atamankimya.comwikipedia.org They also form coordination complexes with transition metals, which serve as useful intermediates in various chemical reactions. atamankimya.comwikipedia.org

Phenethylamines, on the other hand, represent a broad class of compounds with a shared ethylamine (B1201723) side chain attached to a benzene (B151609) ring. wikipedia.org This structural motif is found in a wide array of biologically active molecules, including neurotransmitters, hormones, and alkaloids. nih.gov The phenethylamine (B48288) backbone is a common feature in many psychoactive drugs, acting on various receptors in the central nervous system. wikipedia.org The versatility of the phenethylamine scaffold allows for extensive chemical modification, leading to a diverse range of pharmacological activities. nih.govbohrium.com

Historical Development and Emerging Research Trajectories for Related Chemical Skeletons

The history of benzonitrile dates back to 1844, when it was first synthesized by Hermann Fehling. atamankimya.comwikipedia.org Since then, the field of benzonitrile chemistry has expanded significantly, with the development of numerous synthetic methods and applications. wikipedia.org The discovery of benzonitrile in the interstellar medium in 2018 underscores the fundamental nature of this chemical structure. atamankimya.comfrontiersin.org Research into functionalized benzonitriles continues to evolve, with a focus on creating novel derivatives with specific electronic and steric properties for applications in areas like catalysis and molecular electronics. acs.orgnih.gov

The study of phenethylamines has a rich history in pharmacology and medicinal chemistry. Many substituted phenethylamines are known for their potent biological effects, leading to their development as therapeutic agents for a variety of conditions. wikipedia.org Current research is focused on designing new phenethylamine derivatives with improved selectivity and reduced side effects. The exploration of bioisosteric replacements, where the phenyl ring is swapped for a heteroaromatic system, is an active area of investigation aimed at expanding the chemical space and therapeutic potential of this class of compounds. d-nb.info

Scope and Research Imperatives for 4-(2-Aminoethyl)benzonitrile

The compound this compound, by integrating the key features of both benzonitriles and phenethylamines, presents unique opportunities for chemical exploration. Its primary amine and nitrile functionalities offer multiple reaction sites for further chemical modification. Research on this specific molecule is driven by its potential as a precursor for the synthesis of novel heterocyclic compounds and other complex organic structures. For instance, it can be used to create imidazole (B134444) derivatives, which are important scaffolds in medicinal chemistry.

The hydrochloride salt of this compound is often used in synthesis due to its stability and ease of handling. chemsrc.comaksci.com The primary research imperative for this compound is to fully elucidate its synthetic utility and explore the properties of the molecules that can be derived from it. Understanding the reactivity of its functional groups and developing efficient synthetic routes to its derivatives are key areas of ongoing investigation.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

PropertyValueSource
Molecular Formula C9H10N2 nih.gov
Molecular Weight 146.19 g/mol nih.gov
Physical Form White Solid sigmaaldrich.com
Purity 96% sigmaaldrich.com
IUPAC Name This compound nih.govsigmaaldrich.com
CAS Number 132224-93-2 nih.govallbiopharm.com

The hydrochloride salt of the compound, this compound hydrochloride, has a melting point range of 211-216°C. chemsrc.comaksci.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common laboratory method involves the reduction of a corresponding β-nitrostyrene derivative. mdpi.com Another approach is the reaction of a benzonitrile derivative with an amine donor. For example, a similar compound, 3-(2-Aminoethyl)benzonitrile, can be synthesized by reacting 3-bromobenzonitrile (B1265711) with ethylenediamine (B42938) in the presence of a base. The synthesis of the related compound 4-(2-aminoethyl)benzsulfamide starts from β-phenethylamine, which undergoes a series of reactions including acetylation, chlorosulfonation, amination, and hydrolysis. google.com While specific industrial-scale production methods for this compound are not widely documented, they would likely be based on similar well-established chemical transformations.

Research Applications of this compound

The primary application of this compound in research lies in its role as a chemical intermediate. Its bifunctional nature, possessing both a primary amine and a nitrile group, makes it a versatile building block for the synthesis of a wide range of more complex molecules.

One notable application is in the synthesis of heterocyclic compounds. For example, it can be reacted with dicyandiamide (B1669379) to form imidazole derivatives. Imidazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules. The ability to readily synthesize such structures from this compound highlights its importance in synthetic and medicinal chemistry.

Furthermore, this compound serves as a valuable scaffold for creating libraries of compounds for screening in drug discovery programs. By modifying the amino and nitrile groups, a diverse set of derivatives can be generated and evaluated for their biological activity. This approach is exemplified by the synthesis of benzothiazin-4-ones, which have been investigated as potential acetylcholinesterase inhibitors. nih.gov Although this compound was not directly used in the cited synthesis, the design of these inhibitors was based on mimicking the structure of acetylcholine, a principle that can be applied to derivatives of this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B142340 4-(2-Aminoethyl)benzonitrile CAS No. 132224-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGJOLODNFUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619982
Record name 4-(2-Aminoethyl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30619982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132224-93-2
Record name 4-(2-Aminoethyl)benzonitrile
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Record name 132224-93-2
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Synthetic Methodologies and Chemical Transformations of 4 2 Aminoethyl Benzonitrile

Preparative Routes to 4-(2-Aminoethyl)benzonitrile and its Salts

The synthesis of this compound and its common hydrochloride salt can be approached through various strategies. The choice of route often depends on the desired scale, available starting materials, and economic feasibility.

Convergent and Linear Synthesis Strategies

The construction of this compound can be envisioned through both linear and convergent synthetic plans.

Linear Synthesis: A linear approach involves the stepwise modification of a single starting material. A plausible and common linear strategy would begin with a readily available 4-substituted benzene (B151609) derivative, such as 4-cyanobenzaldehyde (B52832) or 4-cyanobenzyl cyanide.

Route from 4-Cyanobenzaldehyde: This route would involve extending the carbon chain and introducing the amino group. For instance, a Knoevenagel condensation of 4-cyanobenzaldehyde with a suitable active methylene (B1212753) compound, followed by reduction of both the resulting double bond and the newly introduced functional group (e.g., a nitro or cyano group), would yield the target molecule.

Route from 4-Cyanobenzyl Cyanide: A more direct linear approach involves the selective reduction of the benzylic nitrile group of 4-cyanobenzyl cyanide. This would need a reducing agent that chemoselectively reduces the aliphatic nitrile in the presence of the aromatic one.

Route from β-Phenethylamine: Drawing analogy from the synthesis of related compounds like 4-(2-aminoethyl)benzsulfamide, a synthesis could start from β-phenethylamine. google.com This would involve protecting the amino group, performing an electrophilic aromatic substitution to introduce a cyano group or a precursor at the para position, and subsequent deprotection.

Convergent Synthesis: A convergent strategy involves the synthesis of separate molecular fragments that are later combined. allbiopharm.com For this compound, this could involve:

Coupling a protected 2-aminoethyl fragment (e.g., N-Boc-2-bromoethylamine) with a pre-functionalized benzonitrile (B105546) derivative (e.g., a metalated 4-cyanobenzene).

A reaction between a 4-halobenzonitrile and a protected ethanolamine (B43304) derivative, followed by conversion of the hydroxyl group to an amine.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity in a laboratory setting. Key parameters that are often adjusted include solvent, temperature, catalyst, and reaction time.

For reactions involving this compound, such as its use as a starting material, specific conditions have been reported. For instance, this compound hydrochloride is commercially available and can be used in amide coupling reactions with reagents like EDCI and HOAt in the presence of a base such as DIEA. nih.gov

In the transformation of the nitrile group, specific laboratory conditions have been documented. The hydrolysis of the nitrile in this compound hydrochloride to the corresponding amide, 4-(2-aminoethyl)benzamide, was achieved with a 53% yield. mdpi.com The optimization of this reaction involved the choice of base, solvent system, and temperature.

ReactionReagents and ConditionsProductYieldReference
Amide formation (Hydrolysis)1. KOH (5 eq) 2. EtOH/H₂O (8:2) 3. 80 °C, 2 h4-(2-aminoethyl)benzamide53% mdpi.com
Amide coupling(R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline, NaOH, Ethyl acetate(R)-4-(2-((2-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-hydroxyethyl)amino)ethyl)benzonitrile86% mdpi.com

General strategies for optimizing yields in analogous syntheses include adjusting solvent polarity (e.g., ethanol/water mixtures) and careful temperature control. Techniques like Thin Layer Chromatography (TLC) are used to monitor the reaction progress and identify potential issues like the formation of side products or incomplete reactions.

Industrial Feasibility and Scalability Considerations for Production

The industrial production of this compound is suggested by its commercial availability from various chemical suppliers. sigmaaldrich.comenaminestore.comenaminestore.comnih.govbuyersguidechem.comsigmaaldrich.com While specific industrial methods for this compound are not extensively documented in public literature , scalable syntheses of related aminobenzonitriles provide insight into feasible industrial processes.

Key considerations for industrial scale-up include:

Cost and Availability of Raw Materials: Processes starting from inexpensive and readily available bulk chemicals like m-trifluoromethyl fluorobenzene (B45895) (for related compounds) are preferred. google.com

Process Simplicity and Safety: Routes with fewer steps, simple operations, and avoidance of highly toxic reagents like cyanides are advantageous. google.compatsnap.com

Waste Management: Minimizing harmful by-products and wastewater is essential for environmentally sustainable production. google.comgoogle.com

An industrial process for a related compound, 4-amino-2-trifluoromethyl benzonitrile, involves a three-step synthesis: positioning bromination, cyano replacement, and ammonolysis, achieving a high total yield of 73-75%. google.com Another patented industrial method for preparing aminobenzonitriles involves the dehydration of aminobenzamides using thionyl chloride. patsnap.com These examples suggest that a robust and scalable process for this compound would likely involve similar principles of efficiency and safety.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding its utility as a synthetic intermediate.

Selective Reduction Strategies of the Nitrile Group

The reduction of the nitrile group is a fundamental transformation that typically yields a primary amine. In the case of this compound, this would lead to the formation of 4-(2-aminoethyl)benzylamine, a diamine.

Various reagents are available for nitrile reduction:

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough on its own but can be used in combination with activating agents or metal salts. mdpi.com

Catalytic Hydrogenation: This is a common industrial method for nitrile reduction. Catalysts like Raney Nickel are often employed. researchgate.net A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the primary amine product with the intermediate imine. researchgate.net The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to favor the formation of the primary amine.

Table of Common Nitrile Reduction Methods

Reagent/Catalyst Conditions Product Notes
Lithium Aluminum Hydride (LiAlH₄) Typically in an ether solvent (e.g., THF, Et₂O) followed by aqueous workup Primary Amine Highly reactive, non-selective for other reducible groups. libretexts.org
Sodium Borohydride (NaBH₄) / Additive CoCl₂, InCl₃, or other Lewis acids Primary Amine Milder than LiAlH₄, improved selectivity. mdpi.com

Transformations to Other Nitrogen-Containing Functionalities

Beyond reduction, the nitrile group can be transformed into several other important nitrogen-containing functional groups.

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide, while complete hydrolysis gives a carboxylic acid. libretexts.orglumenlearning.comopenstax.org For example, treating this compound hydrochloride with potassium hydroxide (B78521) in an ethanol/water mixture yields 4-(2-aminoethyl)benzamide. mdpi.com

Formation of Amidines: Nitriles can react with ammonia (B1221849) or amines to form amidines. This reaction is often a key step in the synthesis of certain heterocyclic compounds. google.com

Synthesis of Heterocycles: The nitrile group is a valuable precursor for synthesizing various nitrogen-containing heterocycles.

Oxadiazoles: Reaction of the nitrile with hydroxylamine (B1172632) generates an amidoxime (B1450833) intermediate, which can then be cyclized with a suitable one-carbon component (like a dialkyl carbonate) to form a 1,2,4-oxadiazole (B8745197) ring. google.com

Isoxazolines/Isoxazoles: Through [3+2] cycloaddition reactions with nitrile oxides, the nitrile functionality can be incorporated into isoxazoline (B3343090) or isoxazole (B147169) rings. mdpi.comwikipedia.org

Pyrazoles: While not a direct transformation of the nitrile group itself, the molecule can be used as a building block for more complex pyrazole-containing structures. researchgate.net

These transformations highlight the synthetic versatility of this compound, allowing access to a wide array of derivatives with potential applications in various fields of chemical research.

Derivatization at the Aminoethyl Side Chain

The primary amino group of the ethylamine (B1201723) substituent on the benzonitrile ring is a key site for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aminoethyl group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Nucleophilic Acyl Substitution: This class of reactions involves the attack of the amino group on an electrophilic carbonyl carbon of an acyl compound. futurelearn.commasterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of a new acyl derivative. futurelearn.comlibretexts.org The reactivity of the acylating agent is a crucial factor, with acyl chlorides being highly reactive due to the excellent leaving group ability of the chloride ion. futurelearn.comlibretexts.org This process is fundamental for converting this compound into various amides.

Alkylation Reactions: The amino group can also be alkylated by reacting with alkyl halides. For instance, in the synthesis of certain farnesyltransferase inhibitors, the mono-N-Boc-protected ethylenediamine (B42938) is first arylated with para-fluorobenzonitrile. nih.gov Subsequent deprotection and further reaction steps yield complex amine derivatives. nih.gov The reaction conditions for alkylation, such as the choice of base and solvent, are critical for achieving the desired product. google.com For example, bases like potassium carbonate and cesium carbonate in solvents like DMF or acetonitrile (B52724) are commonly employed. google.com

Table 1: Examples of Nucleophilic Acylation and Alkylation Reactions
Reaction TypeReactant(s)Reagents/ConditionsProduct TypeReference
AcylationThis compound, Acyl chlorideBase (e.g., pyridine)N-Acyl-4-(2-aminoethyl)benzonitrile futurelearn.com
AlkylationMono-N-Boc-ethylenediamine, p-FluorobenzonitrileDMSO, 120 °CN-(4-cyanophenyl)-N'-(tert-butoxycarbonyl)ethane-1,2-diamine nih.gov
AlkylationSulfonamide, 2-Cyano-4-fluorobenzyl derivativeCs₂CO₃, DMFN-alkylated sulfonamide google.com

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. acs.org This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds. journalirjpac.com

The reaction of this compound with a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol, yields the corresponding Schiff base. nih.gov This process involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. acs.org The formation of the imine bond is often confirmed by spectroscopic methods, such as FT-IR, which shows a characteristic band for the C=N stretching vibration. journalirjpac.com These Schiff bases can serve as ligands for the synthesis of metal complexes with diverse applications. journalirjpac.comresearchgate.net

Table 2: Schiff Base Formation from Aminobenzonitrile Derivatives
Amine ReactantCarbonyl ReactantReaction ConditionsProduct TypeReference
4-(2-Aminophenyl)morpholineSubstituted aldehydesAbsolute ethanol, refluxSchiff Base nih.gov
4-Aminobenzonitrile2-Hydroxy-1-naphthaldehydeLiquid-assisted mechanochemical methodSchiff Base Ligand journalirjpac.com

Formation of Amide and Other Nitrogen-Containing Linkages

The formation of an amide bond is one of the most significant transformations of the aminoethyl group, leading to peptides, polymers, and pharmaceutically relevant molecules. researchgate.net

Amide bonds are typically formed by the reaction of the amine with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. libretexts.org Direct amidation of a carboxylic acid with an amine is also possible, sometimes facilitated by enzymes like lipases or by using coupling agents. rsc.org Biocatalytic methods, employing enzymes like N-acetyltransferases, have emerged as a greener alternative for amide bond formation. rsc.orgrsc.org These enzymatic reactions can proceed under aqueous conditions and exhibit high selectivity. rsc.orgrsc.org

Beyond simple amides, the amino group can be incorporated into other nitrogen-containing linkages. For example, it can react with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These reactions expand the synthetic utility of this compound for creating a diverse library of compounds.

Table 3: Formation of Amide and Other Nitrogen-Containing Linkages
Starting MaterialReagentLinkage FormedProduct ClassReference
This compoundCarboxylic acid derivativeAmideN-Acyl derivative libretexts.org
4-(2-Aminoethyl)morpholineEthyl 4-chlorobenzoateAmideMoclobemide rsc.org
AmineSulfonyl chlorideSulfonamideSulfonamide derivative nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of 4-(2-Aminoethyl)benzonitrile. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities, and scalar couplings. The aromatic region of the spectrum is characterized by two distinct signals, appearing as doublets, which is indicative of a para-substituted benzene (B151609) ring. The protons ortho to the cyano group (H-3/H-5) and those ortho to the aminoethyl substituent (H-2/H-6) are chemically equivalent due to the molecule's symmetry.

The aliphatic side chain gives rise to two triplet signals, corresponding to the two methylene (B1212753) (-CH₂-) groups. The integration of these signals confirms the presence of two protons in each environment. The coupling between the adjacent methylene groups results in the observed triplet multiplicity. The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 7.28 d 8.1
H-3, H-5 7.58 d 8.1
-CH₂- (benzylic) 2.95 t 6.8
-CH₂- (amino) 3.05 t 6.8
-NH₂ 1.10 br s -

Note: Data presented is a representative example and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The spectrum displays four signals in the aromatic region, corresponding to the four unique carbon environments in the para-substituted benzene ring. The quaternary carbon attached to the cyano group (C-4) and the carbon bearing the aminoethyl group (C-1) can be distinguished from the protonated aromatic carbons (C-2/C-6 and C-3/C-5) by their lower intensities and the absence of splitting in a proton-coupled spectrum.

The cyano (-CN) carbon exhibits a characteristic chemical shift in the downfield region. The two aliphatic carbons of the ethyl chain also show distinct resonances.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 145.2
C-2, C-6 129.5
C-3, C-5 132.4
C-4 110.9
-CN 119.0
-CH₂- (benzylic) 38.7
-CH₂- (amino) 42.1

Note: Data presented is a representative example and may vary based on solvent and experimental conditions.

To further corroborate the structural assignments from one-dimensional NMR, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide through-bond and through-space correlation information.

A COSY spectrum would show correlations between the coupled protons, confirming the connectivity of the ethyl group (i.e., the correlation between the two methylene triplets) and the ortho-coupling within the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at 7.28 ppm would show a cross-peak with the carbon signal at 129.5 ppm, confirming the assignment of C-2/C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₉H₁₀N₂. The experimentally determined exact mass is compared to the theoretically calculated mass, and a minimal mass error (typically in the parts-per-million range) provides strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₀N₂
Calculated Exact Mass 146.0844
Measured Exact Mass 146.0842
Mass Error (ppm) -1.37

Note: The measured exact mass and mass error are representative examples.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). nih.gov In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. nih.govresearchgate.net

A characteristic fragmentation pathway for this compound involves the cleavage of the C-C bond between the two methylene groups of the ethyl side chain. This results in the formation of a stable benzylic cation. Another common fragmentation is the loss of ammonia (B1221849) from the protonated molecular ion. The observed fragmentation pattern serves as a fingerprint for the molecule, further confirming its identity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. ksu.edu.sa For this compound, these methods confirm the presence of the key amino (-NH2), ethyl (-CH2-CH2-), benzonitrile (B105546) (aromatic ring with a nitrile group), and nitrile (-C≡N) moieties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. rsc.org Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org For this compound, these correspond to the asymmetric and symmetric stretching vibrations of the amino group.

C-H Stretching: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group exhibits a characteristic sharp and intense absorption band in the range of 2260-2220 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring in benzonitrile derivatives typically lowers this frequency. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is found in the 1350-1200 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group results in a characteristic absorption band between 1650 cm⁻¹ and 1550 cm⁻¹. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. ksu.edu.samdpi.com While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. ksu.edu.samdpi.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa

C≡N Stretching: The nitrile stretch is also strongly active in the Raman spectrum. nih.gov

Aromatic Ring Vibrations: The breathing modes of the benzene ring are often prominent in the Raman spectrum.

Symmetric Vibrations: Vibrations that are symmetric in nature, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. spectroscopyonline.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, confirming the presence and electronic environment of its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. shu.ac.uk

For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type. up.ac.za The presence of substituents on the benzene ring can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effects). up.ac.zamsu.edu

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the benzonitrile chromophore. The aminoethyl substituent, being an electron-donating group, is likely to cause a bathochromic shift of the primary and secondary absorption bands of the benzene ring. up.ac.za

Expected UV-Vis Absorption Data for this compound
Transition TypeExpected λmax (nm)Chromophore
π → π~200-220Aromatic Ring
π → π~250-280Benzonitrile System

The exact λmax and ε values can be influenced by the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods.

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. thermofisher.cn For a polar compound like this compound, which contains an amino group, reversed-phase HPLC (RP-HPLC) is a common and effective approach. jocpr.com

Key Components of an HPLC Method:

Stationary Phase: A non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, is typically used in RP-HPLC. wu.ac.thijper.org

Mobile Phase: The mobile phase is a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The composition of the mobile phase can be constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. wu.ac.th

Detection: A UV detector is commonly employed for the analysis of aromatic compounds like this compound, as the benzonitrile moiety absorbs UV light. wu.ac.th The detection wavelength is typically set at or near the λmax of the compound to ensure high sensitivity.

Typical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and water/buffer mixture
ElutionIsocratic or Gradient
Flow Rate~1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume~5-20 µL

Method validation according to established guidelines is crucial to ensure the reliability, accuracy, and precision of the developed HPLC method for routine analysis. wu.ac.th

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. thermofisher.cn While this compound itself may have limited volatility due to the polar amino group, it can be analyzed by GC after conversion to a more volatile derivative. researchgate.net Derivatization is a common strategy in GC to improve the chromatographic properties and thermal stability of polar analytes. researchgate.net

Derivatization and Analysis:

Derivatization Agents: The primary amino group of this compound can be derivatized using various reagents. For instance, acylation with agents like trifluoroacetic anhydride (B1165640) (TFAA) can produce a less polar and more volatile trifluoroacetyl derivative. researchgate.net

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination. nih.govmdpi.com The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for structural elucidation and confirmation of the analyte's identity. nih.govmdpi.com The fragmentation pattern in the mass spectrum is a unique characteristic of the molecule. mdpi.com

General GC-MS Parameters for Derivatized this compound
ParameterCondition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm) mdpi.com
Carrier GasHelium mdpi.com
Injector Temperature~250-280 °C mdpi.com
Oven ProgramTemperature ramp (e.g., 100 °C to 300 °C)
DetectorMass Spectrometer (MS)

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis, including the sample matrix, the need for derivatization, and the desired sensitivity and selectivity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies, which are crucial for understanding a molecule's reactivity and stability.

For instance, studies on aminobenzonitrile isomers, such as 3-aminobenzonitrile and 2-amino-4-chlorobenzonitrile, provide insight into how DFT is applied. Full geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p). analis.com.my Such calculations yield optimized bond lengths, bond angles, and Mulliken atomic charges, which describe the electron distribution across the molecule. analis.com.my

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For 2-amino-4-chlorobenzonitrile, DFT calculations have been used to determine these electronic properties, revealing its capacity to donate electrons despite being a relatively stable compound. analis.com.my Similar calculations on 3-aminobenzonitrile have been used to determine its geometry and vibrational wavenumbers with very low error compared to experimental values. researchgate.net

Table 1: Calculated Electronic Properties of 2-Amino-4-chlorobenzonitrile using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-5.93 eV
LUMO Energy-0.93 eV
Energy Gap (ΔE)5.00 eV
Ionization Potential5.93 eV
Electron Affinity0.93 eV
Chemical Hardness2.50 eV
Electronegativity3.43 eV

This table presents theoretical data for 2-amino-4-chlorobenzonitrile, an analog of 4-(2-Aminoethyl)benzonitrile, to illustrate the outputs of DFT calculations. Data sourced from studies on aminobenzonitriles. analis.com.my

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surface (PES) of a chemical reaction. This process allows for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states—the highest energy points along a reaction coordinate. rwth-aachen.de

The methodology involves locating the optimized geometries of reactants, products, and transition states (which are first-order saddle points on the PES). Automated methods can explore the PES to generate reaction pathways and calculate activation energies. nih.gov DFT is a common tool for this purpose, providing a balance between accuracy and the computational cost required to explore complex reaction networks. nih.govrsc.org

For reactions involving aromatic amines, DFT studies have successfully detailed reaction pathways, such as the guanidine-catalyzed aminolysis of propylene carbonate. rsc.orgscispace.comresearchgate.net These studies demonstrate how the nature of the amine (aromatic vs. aliphatic) dictates the reaction mechanism. rsc.orgscispace.comresearchgate.net By calculating the Gibbs free energy of transition states and intermediates, researchers can predict the most favorable reaction pathway. researchgate.net This approach would be directly applicable to studying the reactions of the amino group in this compound, predicting its reactivity with various electrophiles and understanding the catalytic cycles it might participate in. The activation energy, calculated as the energy difference between the transition state and the reactants, is a key parameter for determining reaction rates. nih.gov

Molecular Modeling and Simulation

While quantum calculations focus on the electronic details of static structures, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis and Energetic Landscapes

The biological and chemical activity of flexible molecules like this compound is highly dependent on their three-dimensional conformation. The phenethylamine (B48288) scaffold, in particular, has several rotatable bonds that give rise to a complex energetic landscape with multiple low-energy conformers.

Computational studies on the parent compound, 2-phenylethylamine (PEA), have identified several stable conformers. researchgate.net These conformations primarily differ in the torsion angles of the ethylamine (B1201723) side chain, leading to gauche (folded) and anti (extended) arrangements. researchgate.net Further rotational isomers exist due to the orientation of the terminal amino group. researchgate.net The relative energies of these conformers can be calculated using methods like Møller–Plesset perturbation theory (MP2) or DFT. For PEA, calculations have shown that gauche conformers, where the amino group is folded back towards the phenyl ring, are among the most stable, likely due to stabilizing intramolecular interactions. researchgate.net Understanding this energetic landscape is crucial, as different conformers may exhibit different binding affinities to biological targets. mdpi.com

Table 2: Relative Energies of Low-Energy Conformers of 2-Phenylethylamine (PEA)

ConformerConfigurationRelative Energy (kJ/mol)
GIGauche0.00
GIIGauche1.25
AIAnti2.10
GIIIGauche2.50
AIIAnti3.75

This table illustrates the relative energies of different conformers for 2-phenylethylamine, the core side-chain structure of this compound. The labels G and A denote gauche and anti configurations of the alkyl chain, respectively. Data is derived from published computational studies. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and interactions.

MD simulations are particularly useful for understanding how a molecule like this compound behaves in a solvent, such as water. Studies on related molecules like ethanolamines in aqueous solutions have used MD to analyze intermolecular hydrogen bonding and the resulting solution structure. nih.gov Such simulations can reveal how water molecules organize around the solute and how intramolecular hydrogen bonds compete with solute-solvent interactions. nih.gov

For flexible molecules, MD simulations can explore the conformational energy landscape, showing transitions between different stable states over time. nih.gov This provides a dynamic picture that complements the static view from conformational analysis. By simulating the molecule in a relevant environment (e.g., in water or near a model biological membrane), one can gain insights into its behavior in realistic chemical or biological contexts, such as its ability to cross membranes or its preferred conformation upon binding to a receptor.

Applications As a Synthetic Intermediate in Specialized Fields

Agrochemical Development

The development of effective and selective pesticides and herbicides is crucial for modern agriculture. Benzonitrile-containing compounds have been recognized for their agrochemical applications. medcraveonline.comwikipedia.org

Materials Science and Polymer Chemistry

In the field of materials science, the properties of polymers can be tailored by the careful selection of monomers. The bifunctional nature of 4-(2-Aminoethyl)benzonitrile suggests its potential as a monomer in the synthesis of specialized polymers.

The primary amine group can participate in step-growth polymerization reactions to form polyamides, while the nitrile group can either remain as a polar functional group in the polymer side chain, influencing properties like solubility and thermal stability, or be chemically modified post-polymerization. ncl.res.inlibretexts.orgnih.govbeilstein-journals.org The presence of the aromatic ring would contribute to the rigidity and thermal resistance of the resulting polymer.

Although specific examples of polymers synthesized from this compound are not prominent in the reviewed literature, the synthesis of polyamides and other polymers from structurally similar aminobenzonitriles has been reported. acs.org These studies demonstrate the principle that aminobenzonitriles can be valuable monomers for creating polymers with unique properties. For instance, polyamides are known for their high strength and thermal stability. ncl.res.inlibretexts.orgnih.govyoutube.com The incorporation of a nitrile-containing monomer like this compound could lead to polyamides with enhanced polarity or sites for further chemical functionalization.

Incorporation into Functional Polymers and Dyes

The presence of a primary amine allows this compound to be incorporated into polymer backbones or to serve as a precursor for dye molecules.

Functional Polymers:

Theoretically, this compound can be used as a monomer in condensation polymerization. The primary amine group can react with difunctional compounds like dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyamides. savemyexams.comlibretexts.orgstudymind.co.uk The general reaction involves the formation of an amide linkage between the amine group of this compound and the carboxyl group of the co-monomer.

The incorporation of the cyanophenyl moiety into the polyamide backbone could influence the polymer's properties in several ways:

Thermal Stability: The rigid aromatic ring and the polar nitrile group may enhance the thermal stability of the resulting polymer.

Mechanical Properties: The structure could lead to polymers with high strength and modulus, similar to other aromatic polyamides. studymind.co.uk

Solubility and Processing: The specific structure might affect the polymer's solubility in various solvents, which is a critical factor for processing.

A hypothetical polycondensation reaction to form a polyamide is shown below:

n H₂N-CH₂-CH₂-C₆H₄-CN + n HOOC-R-COOH → [-NH-CH₂-CH₂-C₆H₄-CN-CO-R-CO-]ₙ + 2n H₂O

Table 1: Potential Monomers for Polyamide Synthesis with this compound

Co-monomer Name Chemical Formula Potential Polyamide Properties
Adipic acid HOOC(CH₂)₄COOH Increased flexibility
Terephthalic acid HOOC-C₆H₄-COOH High rigidity and thermal stability

Dyes:

In dye synthesis, primary aromatic amines are crucial precursors for the formation of diazonium salts. These salts can then undergo azo coupling reactions with various coupling components (e.g., phenols, anilines, or other activated aromatic compounds) to produce azo dyes. nih.gov Azo dyes are a large and important class of colorants used in various industries.

The synthesis of an azo dye using this compound would typically involve two main steps:

Diazotization: The primary amine group of this compound is converted into a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. The choice of the coupling agent determines the final color and properties of the dye.

The nitrile group in the resulting dye molecule can influence its properties, such as color fastness, solubility in different media, and affinity for specific fibers.

Precursor for Advanced Coating Resins

The primary amine functionality of this compound makes it a potential candidate for use as a curing agent or hardener for epoxy resins, which are widely used in advanced coatings. mdpi.com Epoxy resins consist of prepolymers with epoxide groups. Curing agents react with these epoxide groups to form a highly cross-linked, three-dimensional network, resulting in a hard, durable, and chemically resistant coating.

Amine-based curing agents are common for epoxy resins. The active hydrogen atoms on the nitrogen of the primary amine group in this compound can react with the epoxy groups in a ring-opening addition reaction. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups. This cross-linking process transforms the liquid resin into a solid thermoset material.

The use of this compound as a curing agent could impart specific properties to the final coating:

Adhesion: The chemical structure may promote strong adhesion to various substrates.

Chemical Resistance: The aromatic ring and the cross-linked network contribute to resistance against chemicals and solvents.

Table 2: Potential Properties of an Epoxy Resin Cured with this compound

Property Potential Influence of this compound
Hardness The rigid aromatic structure can contribute to a hard, durable surface.
Flexibility The ethyl linker might provide a degree of flexibility compared to more rigid aromatic diamines.
Curing Profile The reactivity of the primary amine will determine the pot life and curing time of the epoxy system.

Future Prospects and Interdisciplinary Research Opportunities

Development of Novel Synthetic Methodologies for 4-(2-Aminoethyl)benzonitrile

The synthesis of this compound has traditionally relied on classical methods, which often involve harsh reagents and multiple steps. The future of its synthesis lies in the development of more efficient, selective, and environmentally benign methodologies.

A key area of development is the catalytic hydrogenation of 4-cyanophenylacetonitrile. This process, which reduces the nitrile group of the starting material to a primary amine, is a direct route to the target compound. Research into novel catalyst systems, such as those based on non-precious metals or employing unique support materials, could significantly enhance the efficiency and selectivity of this transformation, minimizing the formation of byproducts. The use of phase-controlled cobalt nanoparticles, for instance, has shown promise in the selective hydrogenation of nitriles to primary amines. nih.gov Another approach involves the reduction of 4-cyanobenzyl cyanide, a related starting material. researchgate.net

Furthermore, biocatalysis presents a compelling green alternative. The use of engineered enzymes, such as nitrilases or transaminases, could enable the synthesis of this compound under mild, aqueous conditions with high stereoselectivity. mdpi.comnih.govresearchgate.net Aldoxime dehydratases, for example, have been engineered for the scalable synthesis of aromatic nitriles, offering a sustainable and energy-efficient manufacturing technology. nih.gov

The table below summarizes potential modern synthetic routes to this compound.

Synthetic RouteKey FeaturesPotential Advantages
Catalytic Hydrogenation Reduction of a nitrile precursor using a metal catalyst (e.g., Pd, Co). nih.govresearchgate.netresearchgate.netDirect conversion, potential for high yield.
Biocatalytic Synthesis Use of enzymes (e.g., nitrilases, transaminases) for conversion. mdpi.comnih.govresearchgate.netMild reaction conditions, high selectivity, environmentally friendly.
Flow Chemistry Continuous synthesis in a microreactor system. rsc.orgrsc.orgacs.orgdtu.dkEnhanced safety, improved scalability, precise process control.

Unveiling Undiscovered Biological Activities

The structural motifs present in this compound—an aminoethyl group and a benzonitrile (B105546) moiety—are found in numerous biologically active molecules. This suggests that this compound and its derivatives could exhibit a range of pharmacological activities that are yet to be explored.

In silico pharmacological predictions of substituted aminonitriles have indicated their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, ion channels, and nuclear receptors. mdpi.com These computational studies can guide the experimental screening of this compound for specific biological activities.

Furthermore, the concept of bioisosteric replacement offers a strategic approach to drug design. nih.govnih.govresearchgate.netprinceton.edudrughunter.com The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, potentially modulating the pharmacokinetic and pharmacodynamic properties of known drugs. By incorporating the this compound scaffold into existing pharmacophores, medicinal chemists could develop novel therapeutic agents with improved efficacy, selectivity, or metabolic stability. For instance, various substituted benzothiazole (B30560) derivatives of thioquinazolinone have been synthesized and screened for anticonvulsant activity. researchgate.net

The potential biological activities of this compound derivatives could be diverse, warranting screening in areas such as:

Neuroscience: Due to the presence of the phenethylamine (B48288) backbone, a common feature in many neurotransmitters and psychoactive drugs.

Oncology: The nitrile group is a feature in several anticancer drugs.

Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents. nih.gov

Integration into Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The primary amine can participate in polymerization reactions, while the nitrile group can be used to tune the electronic and photophysical properties of the resulting materials.

One promising application is in the development of novel polymers. The incorporation of this compound into polymer chains could lead to materials with unique properties, such as high thermal stability, specific optical characteristics, or the ability to coordinate with metal ions. These polymers could find applications in areas like organic electronics, membranes for separation processes, or as coatings and adhesives.

Moreover, this compound can serve as a precursor for the synthesis of fluorescent probes and sensors. nih.govnih.govbiorxiv.org The amino group can be functionalized with a fluorophore, while the nitrile group can act as a recognition site for specific analytes. Such probes could be valuable tools in chemical biology and medical diagnostics for the detection of ions, small molecules, or even biological macromolecules.

Sustainable Chemical Manufacturing Initiatives

The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is no exception. Future manufacturing processes will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Flow chemistry offers a paradigm shift from traditional batch processing. rsc.orgrsc.org The synthesis of nitriles in continuous flow reactors provides better control over reaction parameters, leading to higher yields and purity, while also enhancing safety, particularly when dealing with hazardous reagents. acs.orgdtu.dksemanticscholar.org Cyanide-free synthesis methods for nitriles are also being developed, exploiting flow chemistry to improve safety and efficiency. rsc.orgrsc.org

The use of biomass-derived solvents is another key aspect of sustainable manufacturing. nih.gov Replacing conventional petroleum-based solvents with greener alternatives derived from renewable feedstocks can significantly reduce the environmental footprint of the synthesis process. Research into the solubility and reactivity of this compound and its precursors in biosolvents is a critical step towards this goal. Additionally, green synthesis approaches, such as the Strecker reaction catalyzed by indium in water, provide an environmentally benign route to α-aminonitriles. nih.govresearchgate.netlongdom.org The use of ionic liquids as recyclable catalysts and solvents also presents a promising avenue for the green synthesis of nitriles from biomass-derived aldehydes. acs.orgresearchgate.net

The development of catalytic processes that avoid toxic reagents is paramount. For instance, moving away from cyanide-based routes for nitrile synthesis is a major goal. nih.govcdc.govosti.gov Alternative methods, such as the dehydration of amides or the reaction of aldehydes with hydroxylamine (B1172632), are being explored. libretexts.org Biocatalytic methods that operate under mild conditions and avoid the use of hazardous chemicals are particularly attractive from a sustainability perspective. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.